4-(Adamantan-1-yl)butanenitrile
Description
4-(Adamantan-1-yl)butanenitrile is a nitrile-containing derivative of adamantane, a polycyclic hydrocarbon known for its rigid, diamondoid structure. The compound features a four-carbon aliphatic chain linking the adamantane moiety to a terminal nitrile group. While direct references to this specific compound are absent in the provided evidence, its structural analogs (e.g., adamantane-linked nitriles and heterocyclic derivatives) are well-documented in medicinal chemistry and materials science . Adamantane derivatives are prized for their lipophilicity, metabolic stability, and ability to enhance drug bioavailability, making them valuable in designing antiviral, antimicrobial, and anticancer agents . The nitrile group in this compound may contribute to its reactivity, enabling further chemical modifications or interactions with biological targets.
Properties
IUPAC Name |
4-(1-adamantyl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-3,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBGBUNCSRXRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)butanenitrile typically involves the reaction of adamantane derivatives with appropriate nitrile precursors. One common method involves the alkylation of adamantane with a butanenitrile derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butanenitrile in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The adamantane moiety can participate in substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
4-(Adamantan-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)butanenitrile in biological systems is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, while the nitrile group may interact with specific molecular targets, leading to various biological effects .
Comparison with Similar Compounds
The following sections compare 4-(Adamantan-1-yl)butanenitrile with structurally and functionally related adamantane derivatives, emphasizing molecular features, synthesis, and bioactivity.
Structural Analogs with Nitrile Groups
Nitrile-containing adamantane derivatives are relatively rare but exhibit unique physicochemical properties. Key examples include:
Key Observations :
- The nitrile group enhances polarity and reactivity, enabling participation in nucleophilic additions or cyclization reactions .
Adamantane Derivatives with Alternative Functional Groups
Replacing the nitrile group with other functionalities significantly alters bioactivity:
Key Observations :
- Thiosemicarbazides (e.g., compounds in ) demonstrate superior antimicrobial activity compared to nitriles, attributed to the thiosemicarbazide moiety’s ability to chelate metal ions or disrupt microbial enzymes .
- Oxadiazole-thiones leverage adamantane’s rigidity to improve target binding (e.g., Aurora-A kinase in cancer cells), with IC₅₀ values in the low micromolar range .
- Isothioureas (e.g., compounds 7a–c in ) show generalized anti-proliferative effects, suggesting that combining adamantane with sulfur-rich heterocycles enhances cytotoxicity .
Impact of Substituents on Bioactivity
- Aryl Substituents : Fluorinated or chlorinated aryl groups (e.g., 2,4-difluorobenzylidene in ) enhance antimicrobial potency, likely due to increased lipophilicity and membrane penetration .
- Heterocyclic Additions : Thiazole or oxadiazole rings improve metabolic stability and target specificity. For example, thiazole-acetonitrile derivatives () are structurally optimized for drug delivery .
- Nitrile vs. Carboxylic Acid : Nitriles offer superior chemical stability compared to carboxylic acids, which may ionize at physiological pH, reducing cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
